Guacetisal Guacetisal Guacetisal is a carbonyl compound.
Brand Name: Vulcanchem
CAS No.: 55482-89-8
VCID: VC0529559
InChI: InChI=1S/C16H14O5/c1-11(17)20-13-8-4-3-7-12(13)16(18)21-15-10-6-5-9-14(15)19-2/h3-10H,1-2H3
SMILES: CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2OC
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol

Guacetisal

CAS No.: 55482-89-8

Cat. No.: VC0529559

Molecular Formula: C16H14O5

Molecular Weight: 286.28 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Guacetisal - 55482-89-8

Specification

CAS No. 55482-89-8
Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
IUPAC Name (2-methoxyphenyl) 2-acetyloxybenzoate
Standard InChI InChI=1S/C16H14O5/c1-11(17)20-13-8-4-3-7-12(13)16(18)21-15-10-6-5-9-14(15)19-2/h3-10H,1-2H3
Standard InChI Key HSJFYRYGGKLQBT-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2OC
Canonical SMILES CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2OC
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

Guacetisal’s structure comprises a guaiacol moiety (2-methoxyphenol) linked via an ester bond to acetylsalicylic acid. The SMILES representation is COC1=CC=CC=C1OC(=O)C2=C(OC(C)=O)C=CC=C2, and its InChI key is HSJFYRYGGKLQBT-UHFFFAOYSA-N . The absence of chiral centers (ACHIRAL) and E/Z isomers simplifies its synthesis and pharmacokinetic profile .

Table 1: Key Physicochemical Properties of Guacetisal

PropertyValue
Molecular FormulaC16H14O5\text{C}_{16}\text{H}_{14}\text{O}_{5}
Molecular Weight286.28 g/mol
StereochemistryACHIRAL
Optical ActivityNONE
Melting Point70–72°C (literature-derived)
SolubilityLipophilic; soluble in organic solvents

Pharmacological Profile

Mechanism of Action

Guacetisal exerts its effects through two primary pathways:

  • Anti-Inflammatory Action: The acetylsalicylic acid component inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and inflammation .

  • Expectorant Activity: Guaiacol promotes mucus secretion and bronchial clearance, alleviating cough and congestion .

Clinical Applications and Efficacy

Pediatric Use

In a study of 42 children (5 months to 6 years) with acute respiratory infections, rectal administration of Guacetisal (0.5–1 g/day) reduced fever and cough severity within 48 hours . The drug’s tolerability in this population was notable, with no reports of gastrointestinal bleeding—a common aspirin-related adverse effect .

Comparative Efficacy

A single-blind trial compared Guacetisal to oxolamine phosphate in 30 elderly patients with chronic obstructive bronchopathy. Guacetisal outperformed oxolamine in reducing bronchospasm and improving mucociliary clearance (p<0.01p < 0.01), attributed to its dual anti-inflammatory and expectorant effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator